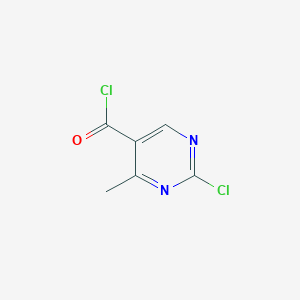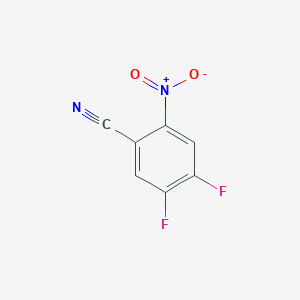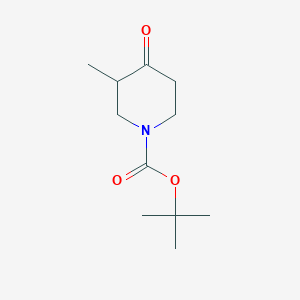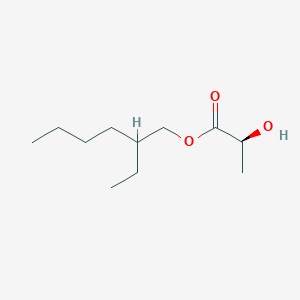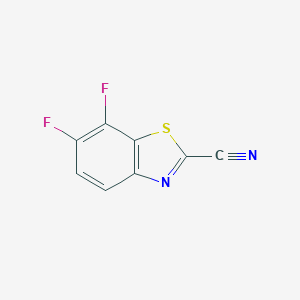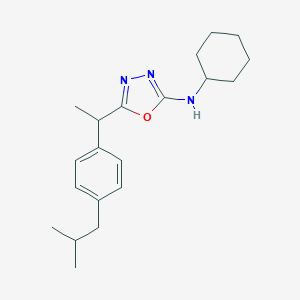![molecular formula C9H16O B064084 1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone CAS No. 177316-73-3](/img/structure/B64084.png)
1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is commonly used in the synthesis of various organic molecules and has been found to have several biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone is not well understood. However, studies have shown that this compound has several biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties and has been used in the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it an ideal candidate for the development of new drugs for the treatment of various diseases. This compound has also been found to have antioxidant properties, which could be useful in the development of new drugs for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone in lab experiments has several advantages. This compound is readily available and can be synthesized in high purity. It is also relatively easy to handle and has a low toxicity profile, making it safe to use in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. Its unique chemical properties make it difficult to use in some reactions, and it may not be suitable for use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone. One area of interest is the development of new drugs for the treatment of various diseases. The anti-inflammatory, analgesic, and antioxidant properties of this compound make it an ideal candidate for the development of new drugs for the treatment of these diseases. Another area of interest is the study of the mechanism of action of this compound. Further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action. Additionally, the synthesis of new compounds based on the chemical structure of this compound could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is commonly used in the synthesis of various organic molecules and has been found to have several biochemical and physiological effects. The synthesis of this compound has been extensively studied, and several modifications have been proposed to improve the yield and purity of the product. There are several future directions for the study of this compound, including the development of new drugs for the treatment of various diseases and the study of its mechanism of action.
Synthesemethoden
The synthesis of 1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone involves the reaction of cyclobutanone with isobutyraldehyde in the presence of a catalyst. The reaction is carried out under mild conditions and yields the desired product in high purity. The synthesis of this compound has been extensively studied, and several modifications have been proposed to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone has been used in a wide range of scientific research applications. This compound is commonly used in the synthesis of various organic molecules, including chiral compounds, pharmaceuticals, and agrochemicals. The unique chemical properties of this compound make it an ideal candidate for use in organic synthesis.
Eigenschaften
CAS-Nummer |
177316-73-3 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
1-[(1S,3R)-2,2,3-trimethylcyclobutyl]ethanone |
InChI |
InChI=1S/C9H16O/c1-6-5-8(7(2)10)9(6,3)4/h6,8H,5H2,1-4H3/t6-,8-/m1/s1 |
InChI-Schlüssel |
HCXMYUFLJJOXHZ-HTRCEHHLSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](C1(C)C)C(=O)C |
SMILES |
CC1CC(C1(C)C)C(=O)C |
Kanonische SMILES |
CC1CC(C1(C)C)C(=O)C |
Synonyme |
Ethanone, 1-(2,2,3-trimethylcyclobutyl)-, (1S-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)
